

A Comprehensive Technical Guide to 2-(Morpholinomethyl)acrylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Morpholinomethyl)acrylic acid

Cat. No.: B1279365

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **2-(Morpholinomethyl)acrylic acid**, a versatile building block with applications in polymer chemistry and potentially in the biomedical field. This document covers its chemical identity, synthesis, and analytical characterization based on available scientific literature.

Chemical Identification and Properties

2-(Morpholinomethyl)acrylic acid is a zwitterionic acrylic acid derivative. Its chemical structure incorporates a morpholine ring, which can enhance solubility and reactivity, making it a valuable monomer in the synthesis of functional polymers.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Reference
CAS Number	4432-44-4	[1]
Molecular Formula	C8H13NO3	[1]
Molecular Weight	171.2 g/mol	[1]
IUPAC Name	2-(morpholin-4-ylmethyl)prop-2-enoic acid	[1]
Synonyms	2-Morpholin-4-ylmethyl-acrylic acid	[1]
Appearance	White to off-white solid	[1]
Purity	≥95%	[1]

Synthesis of 2-(Morpholinomethyl)acrylic Acid

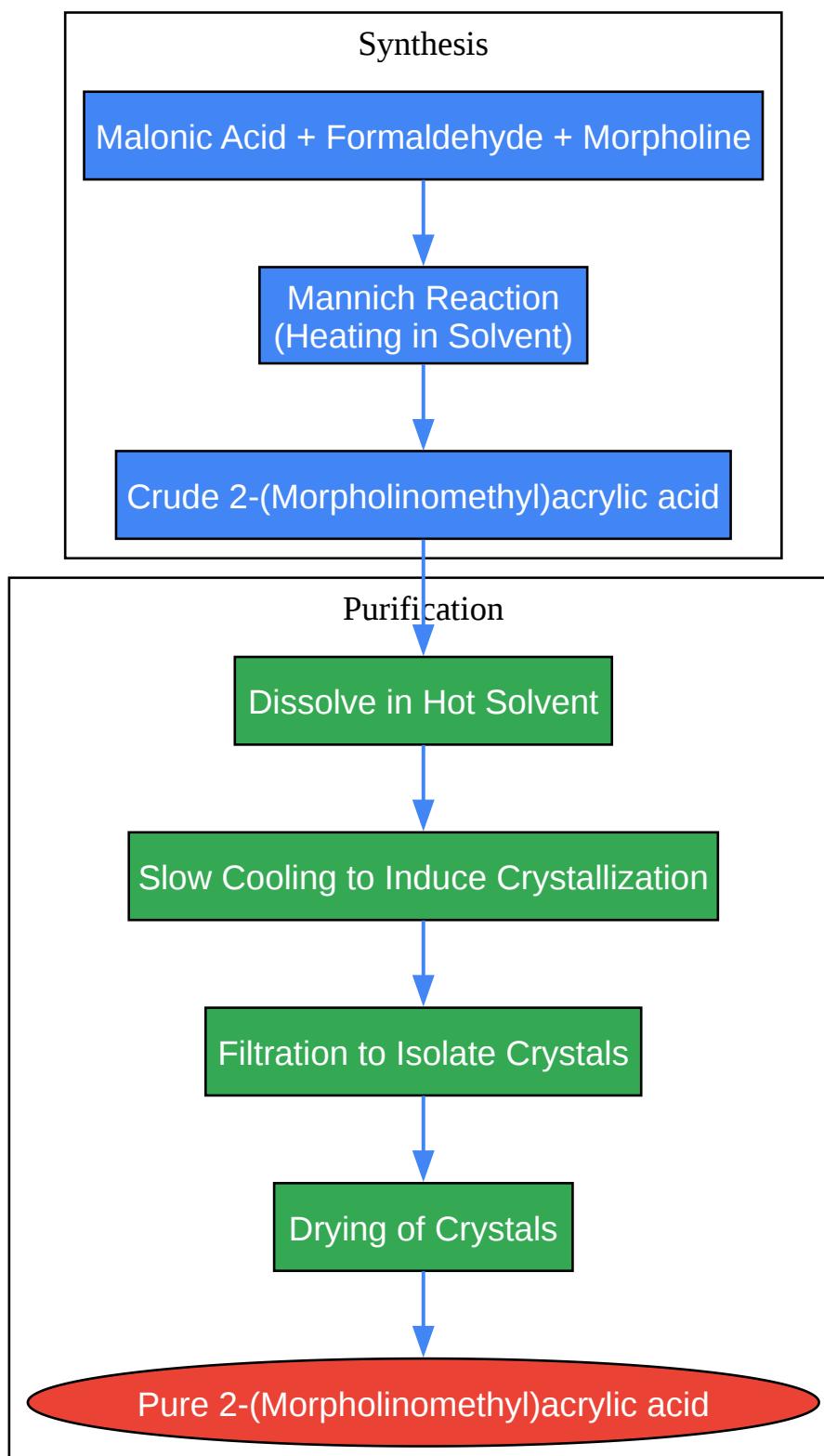
The primary method for synthesizing **2-(Morpholinomethyl)acrylic acid** is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde and a secondary amine, in this case, morpholine.

A key reference for the synthesis of a range of zwitterionic acrylic acid derivatives, including **2-(Morpholinomethyl)acrylic acid**, is the work by Bellini and Manchester (1998).[\[1\]](#) They describe the synthesis via the Mannich reaction of malonic acid, formaldehyde, and a secondary amine.[\[1\]](#) While the full detailed experimental protocol from this specific publication could not be accessed for this guide, a general procedure for this type of reaction is outlined below.

General Experimental Protocol: Mannich Reaction

Objective: To synthesize **2-(Morpholinomethyl)acrylic acid** from malonic acid, formaldehyde, and morpholine.

Materials:


- Malonic acid

- Formaldehyde (aqueous solution, e.g., 37%)
- Morpholine
- Appropriate solvent (e.g., ethanol, water)
- Acid or base for pH adjustment (if necessary)
- Apparatus for heating and stirring (e.g., round-bottom flask, condenser, magnetic stirrer, heating mantle)

Procedure:

- Reaction Setup: A solution of malonic acid is prepared in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a condenser.
- Addition of Reagents: Morpholine is added to the solution, followed by the slow addition of formaldehyde. The order of addition may vary depending on the specific protocol. The reaction is typically exothermic and may require cooling.
- Reaction Conditions: The reaction mixture is then heated to a specific temperature for a set period to ensure the completion of the reaction. The exact temperature and duration would be optimized for this specific synthesis.
- Work-up and Isolation: After the reaction is complete, the mixture is cooled. The product may precipitate out of the solution or require extraction with an organic solvent.
- Purification: The crude product is then purified, typically by recrystallization from a suitable solvent to yield pure **2-(Morpholinomethyl)acrylic acid**.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Figure 1: General Workflow for the Synthesis and Purification of **2-(Morpholinomethyl)acrylic acid**

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and purification of **2-(Morpholinomethyl)acrylic acid**.

Analytical Characterization

The identity and purity of **2-(Morpholinomethyl)acrylic acid** are typically confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

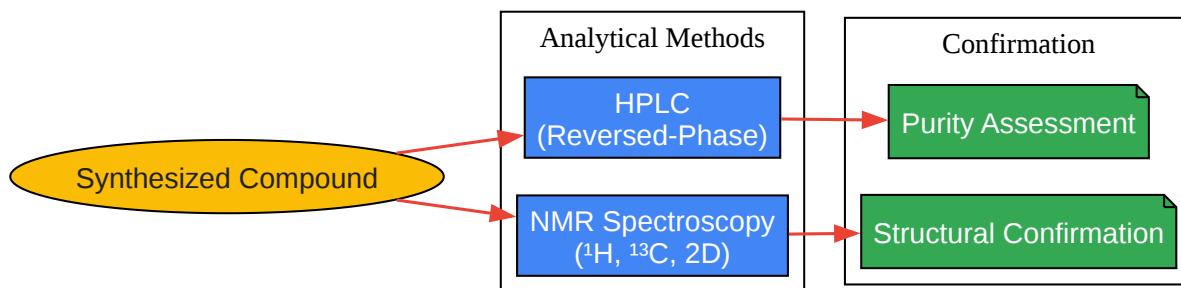
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. For **2-(Morpholinomethyl)acrylic acid**, both ^1H NMR and ^{13}C NMR would be used to confirm the presence of the morpholine ring, the acrylic acid moiety, and the methylene bridge.

General ^1H NMR and ^{13}C NMR Experimental Protocol:

- Sample Preparation: A small amount of the purified compound is dissolved in a suitable deuterated solvent (e.g., D_2O , CDCl_3 , or DMSO-d_6).
- Data Acquisition: The NMR spectra are acquired on a high-resolution NMR spectrometer.
- Spectral Analysis: The chemical shifts, integration values, and coupling patterns of the peaks in the ^1H NMR spectrum, along with the chemical shifts in the ^{13}C NMR spectrum, are analyzed to confirm the structure of the molecule. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be used for more detailed structural assignments.^[7]

High-Performance Liquid Chromatography (HPLC)


HPLC is used to determine the purity of the synthesized compound. A reversed-phase HPLC method is commonly employed for the analysis of acrylic acid and its derivatives.^{[8][9]}

General HPLC Experimental Protocol:

- Sample Preparation: A standard solution of the purified compound is prepared in a suitable solvent at a known concentration.
- Chromatographic Conditions:

- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly used. The composition can be isocratic or a gradient.
- Detection: A UV detector is often used, with the wavelength set to an appropriate value for the chromophore in the molecule (e.g., around 210 nm for the acrylic acid double bond).
- Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The purity is determined by the area percentage of the main peak.

Figure 2: Logical Flow for Analytical Characterization

[Click to download full resolution via product page](#)

Caption: A diagram illustrating the analytical workflow for confirming the structure and purity of **2-(Morpholinomethyl)acrylic acid**.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of **2-(Morpholinomethyl)acrylic acid**. While some acrylic acid and morpholine derivatives have been investigated for various biological activities, including antimicrobial and anti-inflammatory properties, these findings cannot be directly extrapolated to **2-(Morpholinomethyl)acrylic acid** without specific

experimental evidence.[\[10\]](#)[\[11\]](#)[\[12\]](#) Further research is required to determine if this compound possesses any significant biological effects.

Conclusion

2-(Morpholinomethyl)acrylic acid, with the CAS number 4432-44-4, is a zwitterionic monomer that can be synthesized via the Mannich reaction. Its characterization is achieved through standard analytical techniques such as NMR and HPLC. While it holds potential as a building block in the development of functional polymers for various applications, its specific biological activities and mechanisms of action remain to be elucidated. This guide provides a foundational understanding of this compound for researchers and professionals in the field of chemical synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. [bocsci.com](#) [bocsci.com]
- 2. [mt.com](#) [mt.com]
- 3. [researchgate.net](#) [researchgate.net]
- 4. [people.chem.umass.edu](#) [people.chem.umass.edu]
- 5. [scs.illinois.edu](#) [scs.illinois.edu]
- 6. [chemistry.miamioh.edu](#) [chemistry.miamioh.edu]
- 7. [publications.iupac.org](#) [publications.iupac.org]
- 8. [waters.com](#) [waters.com]
- 9. [waters.com](#) [waters.com]
- 10. [Antimicrobial activity of poly\(acrylic acid\) block copolymers - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- 11. [researchgate.net](#) [researchgate.net]

- 12. Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers - PMC
[pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-(Morpholinomethyl)acrylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1279365#2-morpholinomethyl-acrylic-acid-cas-number-and-identification>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com